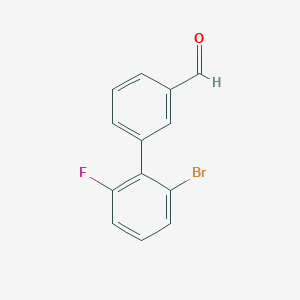![molecular formula C11H12FNO B13182799 5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] is a synthetic organic compound with the molecular formula C₁₁H₁₂FNO. It is a member of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] typically involves the reaction of indole derivatives with fluorinated reagents under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] involves its interaction with specific molecular targets and pathways. For example, as an α-glucosidase inhibitor, it prevents the digestion of carbohydrates, thereby reducing blood glucose levels. This inhibition occurs through a reversible and mixed manner, where the compound binds to the enzyme and prevents its activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-oxindole: Another fluorinated indole derivative with similar biological activities.
5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-2-one: A structurally similar compound with potential pharmaceutical applications.
Uniqueness
5-Fluoro-1,2-dihydrospiro[indole-3,3’-oxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C11H12FNO |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
5-fluorospiro[1,2-dihydroindole-3,3'-oxolane] |
InChI |
InChI=1S/C11H12FNO/c12-8-1-2-10-9(5-8)11(6-13-10)3-4-14-7-11/h1-2,5,13H,3-4,6-7H2 |
Clave InChI |
HXJGEYKPZJPHET-UHFFFAOYSA-N |
SMILES canónico |
C1COCC12CNC3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


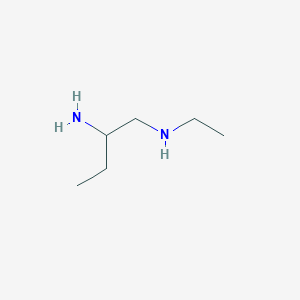
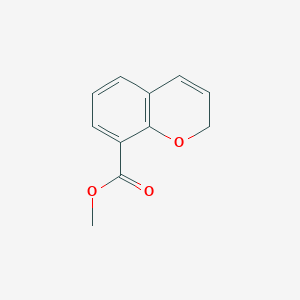
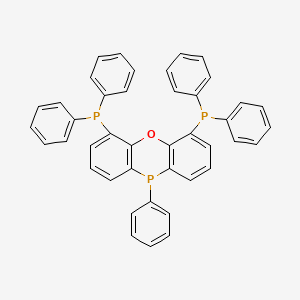
![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
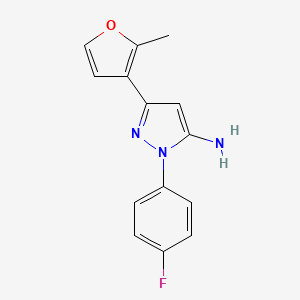
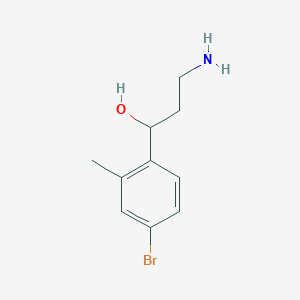
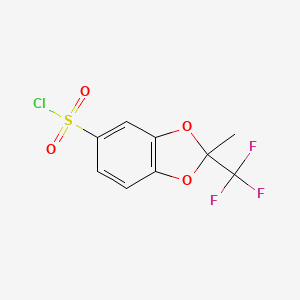
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)
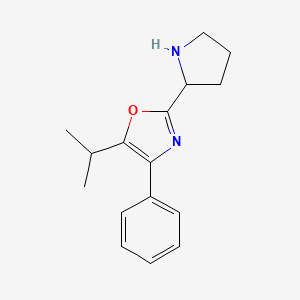
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
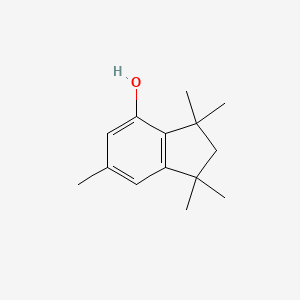
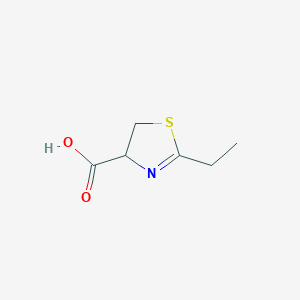
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)
